molecular formula C12H15ClN2O B14607725 N-But-3-en-2-yl-N'-(4-chlorophenyl)-N-methylurea CAS No. 58840-26-9

N-But-3-en-2-yl-N'-(4-chlorophenyl)-N-methylurea

Katalognummer: B14607725
CAS-Nummer: 58840-26-9
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: FTAPPNJMFHHVLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a butenyl group, a chlorophenyl group, and a methylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea typically involves the reaction of N-methylurea with 4-chlorophenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylurea+4-chlorophenyl isocyanateN-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea\text{N-methylurea} + \text{4-chlorophenyl isocyanate} \rightarrow \text{N-But-3-en-2-yl-N'-(4-chlorophenyl)-N-methylurea} N-methylurea+4-chlorophenyl isocyanate→N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-But-3-en-2-yl-N’-(4-fluorophenyl)-N-methylurea
  • N-But-3-en-2-yl-N’-(4-bromophenyl)-N-methylurea
  • N-But-3-en-2-yl-N’-(4-methylphenyl)-N-methylurea

Uniqueness

N-But-3-en-2-yl-N’-(4-chlorophenyl)-N-methylurea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

58840-26-9

Molekularformel

C12H15ClN2O

Molekulargewicht

238.71 g/mol

IUPAC-Name

1-but-3-en-2-yl-3-(4-chlorophenyl)-1-methylurea

InChI

InChI=1S/C12H15ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h4-9H,1H2,2-3H3,(H,14,16)

InChI-Schlüssel

FTAPPNJMFHHVLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)N(C)C(=O)NC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.